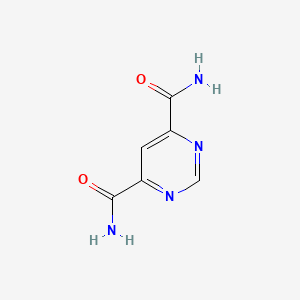
2-Hydroxy-5-nonylbenzaldehyde
Vue d'ensemble
Description
2-Hydroxy-5-nonylbenzaldehyde is a solid compound with the molecular formula C16H24O2 . It has a molecular weight of 248.36 g/mol and an exact mass of 248.36 . It is also known by other synonyms such as Benzaldehyde,2-hydroxy-5-nonyl-, 5-Nonylsalicylaldehyde, and 2-Hydroxy-5-n-nonylbenzaldehyde .
Synthesis Analysis
The synthesis of 2-Hydroxy-5-nonylbenzaldehyde involves several steps including esterification reaction, rearrangement reaction, hydrolysis reaction, and distillation purification . The synthesis method uses TiCl4 as a Lewis acid catalyst to carry out the rearrangement reaction of 4-nonyl phenol ester . This new synthesis route has fewer side reactions and can achieve a higher conversion rate and product purity .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-nonylbenzaldehyde consists of 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 248.36 and an exact mass of 248.177630004 . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .Physical And Chemical Properties Analysis
2-Hydroxy-5-nonylbenzaldehyde has a boiling point of 100 °C at a pressure of 0.5 Torr . It has a molecular weight of 248.36 g/mol and an exact mass of 248.36 . The compound has a PSA (Polar Surface Area) of 37.3 Ų .Applications De Recherche Scientifique
1. Interfacial Activity and Kinetics in Metal Extraction
Research conducted by Szymanowski, Prochaska, and Alejski (1991) explored the interfacial activity of hydroxyoximes, including 2-hydroxy-5-nonylbenzaldehyde oxime, in the extraction of metals like palladium. They found that the surface activity of these extractants is crucial for understanding the interfacial mechanism of extraction, emphasizing the importance of hydroxyoxime concentration in predicting reaction orders for interfacial processes (Szymanowski, Prochaska, & Alejski, 1991).
2. Role in Pheromone Synthesis for Astigmatid Mites
Noguchi, Mori, Kuwahara, and Sato (1997) demonstrated the utility of 2-Hydroxy-6-methylbenzaldehyde, a related compound, in synthesizing alarm and sex pheromones for astigmatid mites. Their research highlights the potential for using these compounds in developing practical applications for pest control (Noguchi, Mori, Kuwahara, & Sato, 1997).
3. Application in Multicomponent Reactions
Heravi, Zadsirjan, Mollaiye, Heydari, and Kal Koshvandi (2018) discussed the significance of salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives in industrial processes, particularly in pharmaceutical production. They emphasized its role as a key chemical in multicomponent reactions (MCRs) due to its active functional groups, offering a broad range of applications in synthesizing heterocycles (Heravi, Zadsirjan, Mollaiye, Heydari, & Kal Koshvandi, 2018).
4. Importance in Organic Synthesis and Catalysis
Kokubo, Matsumasa, Nishinaka, Miura, and Nomura (1999) studied the reaction of 2-Hydroxybenzaldehydes with various organic compounds, highlighting their role in organic synthesis. They demonstrated the efficiency of these reactions in producing alkenoylphenols, a class of compounds with significant applications in various chemical syntheses (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
5. Role in Analytical Chemistry for Trace Metal Detection
Park and Cha (1998) synthesized a derivative of 2-Hydroxybenzaldehyde for the spectrophotometric determination of metal ions. Their study underscores the role of these compounds in analytical chemistry, particularly in developing sensitive methods for trace metal detection in various samples (Park & Cha, 1998).
Mécanisme D'action
While the specific mechanism of action for 2-Hydroxy-5-nonylbenzaldehyde is not provided in the search results, it’s known that similar compounds exhibit antimicrobial properties . For instance, 2-Hydroxy-5-Methoxybenzaldehyde, a similar compound, has been found to inhibit the growth of Mycobacterium avium subsp. paratuberculosis .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Hydroxy-5-nonylbenzaldehyde are not mentioned in the search results, it’s worth noting that similar compounds have been studied for their potential applications in various fields. For instance, 2-Hydroxy-5-Methoxybenzaldehyde has been studied for its antimicrobial properties , suggesting potential future directions in the development of new antimicrobial agents.
Propriétés
IUPAC Name |
2-hydroxy-5-nonylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17/h10-13,18H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWIGMQDJSGOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069985 | |
| Record name | Benzaldehyde, 2-hydroxy-5-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nonylbenzaldehyde | |
CAS RN |
63753-10-6 | |
| Record name | 2-Hydroxy-5-nonylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63753-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-hydroxy-5-nonyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063753106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-hydroxy-5-nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2-hydroxy-5-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nonylsalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene]](/img/structure/B3055211.png)
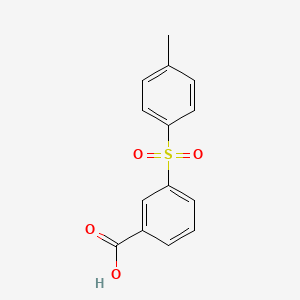
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3055215.png)
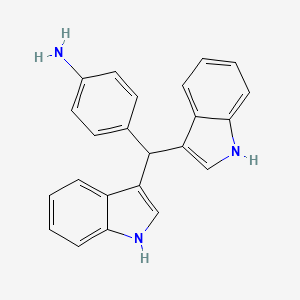
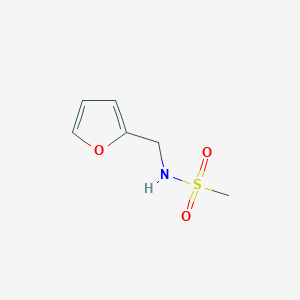
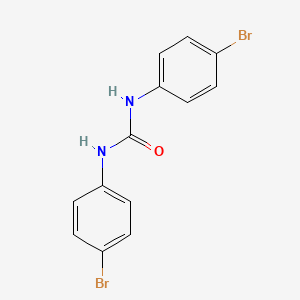
![4-{[(4-Nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3055223.png)

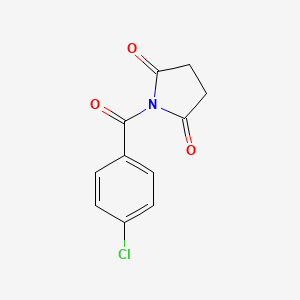
![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)
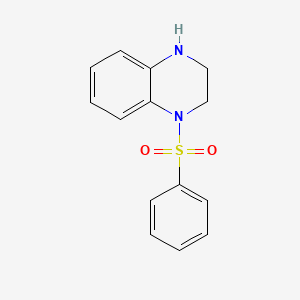
![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)

